molecular formula C4H11NO9S2 B12686374 (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate;sulfuric acid CAS No. 56862-61-4

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate;sulfuric acid

Cat. No.: B12686374
CAS No.: 56862-61-4
M. Wt: 281.3 g/mol
InChI Key: UWDTXXKYBUJDFE-UHFFFAOYSA-N
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Description

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an amino group, a methyl group, and a sulfate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfate group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid can be compared with similar compounds such as:

    2-amino-2-methylpropanoic acid: Lacks the sulfate group, making it less versatile in certain reactions.

    2-methyl-2-oxopropanoic acid: Lacks the amino group, limiting its ability to participate in certain biochemical interactions.

    2-amino-2-methyl-1-propanol: Contains a hydroxyl group instead of a sulfate group, affecting its reactivity and applications. The presence of both the amino and sulfate groups in (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid makes it unique and highly versatile for various applications.

Properties

CAS No.

56862-61-4

Molecular Formula

C4H11NO9S2

Molecular Weight

281.3 g/mol

IUPAC Name

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate;sulfuric acid

InChI

InChI=1S/C4H9NO5S.H2O4S/c1-4(2,3(5)6)10-11(7,8)9;1-5(2,3)4/h1-2H3,(H2,5,6)(H,7,8,9);(H2,1,2,3,4)

InChI Key

UWDTXXKYBUJDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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